molecular formula C20H23ClN2O2S B11598377 (5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11598377
M. Wt: 390.9 g/mol
InChI Key: UXKWANRZIAARMF-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a chlorinated phenyl group, a prop-2-en-1-yloxy substituent, and a sulfanylideneimidazolidinone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step involves the reaction of the imidazolidinone with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Attachment of the chlorinated phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Addition of the prop-2-en-1-yloxy substituent: This step involves the reaction of the chlorinated phenyl derivative with an appropriate allylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

(5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with similar compounds such as:

The uniqueness of (5Z)-5-{[3-CHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H23ClN2O2S/c1-3-11-25-18-10-9-14(12-16(18)21)13-17-19(24)23(20(26)22(17)2)15-7-5-4-6-8-15/h3,9-10,12-13,15H,1,4-8,11H2,2H3/b17-13-

InChI Key

UXKWANRZIAARMF-LGMDPLHJSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C=C2)OCC=C)Cl)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C=C2)OCC=C)Cl)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.